Product packaging for Azilsartan Impurity 46(Cat. No.:)

Azilsartan Impurity 46

Cat. No.: B13868417
M. Wt: 387.4 g/mol
InChI Key: IGSFHUGYQWQWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azilsartan Impurity 46 is a useful research compound. Its molecular formula is C22H17N3O4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17N3O4 B13868417 Azilsartan Impurity 46

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C22H17N3O4/c23-20(26)16-5-2-1-4-15(16)14-10-8-13(9-11-14)12-25-19-17(21(27)28)6-3-7-18(19)24-22(25)29/h1-11H,12H2,(H2,23,26)(H,24,29)(H,27,28)

InChI Key

IGSFHUGYQWQWQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C(=O)N

Origin of Product

United States

Synthesis of Azilsartan Impurity 46 Reference Standard

Strategic Approaches for Impurity Synthesis

The synthesis of pharmaceutical impurities like Azilsartan (B1666440) Impurity 46 is generally approached with the goal of mimicking the conditions under which the impurity might be formed during the synthesis of the active pharmaceutical ingredient (API). However, to produce a reference standard, the synthesis must be controlled to yield the specific impurity in a significant quantity and high purity.

A primary strategy involves the modification of the synthesis of the parent drug, Azilsartan. This could involve using a starting material or intermediate that is already modified in a way that will lead to the desired impurity. In the case of Azilsartan Impurity 46, the key structural difference from Azilsartan is the presence of an N-ethyl group on the oxadiazolone ring. Therefore, a strategic approach would be to introduce this ethyl group at an appropriate stage in the synthesis.

Another strategic consideration is the potential for the impurity to be a metabolic product. While this is less common for process impurities, understanding the metabolic pathways of the drug can sometimes provide insights into the potential structures of related substances.

For a custom synthesis of a reference standard, the most direct approach is often a targeted, multi-step chemical synthesis designed specifically to produce the desired molecular structure. This provides greater control over the reaction pathway and the final product's purity.

Detailed Synthetic Routes for this compound

While specific, detailed synthetic routes for this compound are not extensively published in the public domain, a plausible synthetic pathway can be postulated based on the known synthesis of Azilsartan and related compounds. The synthesis would logically proceed through key intermediates that are similar to those used in the manufacturing of Azilsartan.

The synthesis would likely begin with a biphenyl (B1667301) intermediate, a core component of the Azilsartan structure. A key starting material would be a cyanobiphenyl compound, which is a common precursor in the synthesis of many angiotensin II receptor blockers.

A plausible sequence of reactions could be:

Formation of the N-ethyl-hydroxycarbamimidoyl group: The cyano group of a suitable biphenyl precursor would be reacted with N-ethylhydroxylamine. This step is a deviation from the standard Azilsartan synthesis, where hydroxylamine (B1172632) is used.

Formation of the oxadiazolone ring: The resulting N-ethyl-hydroxycarbamimidoyl intermediate would then be cyclized to form the 4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl ring. This can typically be achieved by reaction with a carbonylating agent, such as a chloroformate or phosgene equivalent.

Coupling with the benzimidazole (B57391) moiety: The resulting biphenyl-oxadiazolone intermediate would then be coupled with the appropriate benzimidazole-7-carboxylic acid ester. This is a standard step in the synthesis of Azilsartan and related molecules.

Hydrolysis of the ester: The final step would be the hydrolysis of the ester group on the benzimidazole ring to yield the carboxylic acid, which is this compound.

A summary of potential key intermediates is provided in the table below.

Intermediate NameChemical Structure (if available)Role in Synthesis
4'-methyl-[1,1'-biphenyl]-2-carbonitrileNot availableStarting biphenyl core
N'-hydroxy-4'-methyl-[1,1'-biphenyl]-2-carbimidoyl cyanideNot availablePrecursor to the oxadiazole ring
3-(4'-methyl-[1,1'-biphenyl]-2-yl)-5-oxo-4,5-dihydro-1,2,4-oxadiazoleNot availableKey biphenyl-oxadiazole intermediate
Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylateNot availableBenzimidazole coupling partner

For the synthesis of a reference standard, the optimization of reaction parameters is crucial to maximize the yield and, more importantly, the purity of the final product. Key parameters to be optimized for each step would include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used in these types of reactions.

Temperature: Reaction temperatures would need to be carefully controlled to ensure the desired reaction proceeds to completion while minimizing the formation of side products.

Catalyst: The use of appropriate catalysts, such as phase transfer catalysts or activating agents, could improve reaction efficiency.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Stoichiometry of Reactants: The molar ratios of the reactants would be adjusted to ensure the complete conversion of the limiting reagent and to minimize the presence of unreacted starting materials in the final product.

Purification Techniques for Synthetic this compound

The purification of the synthesized this compound is a critical step to achieve the high purity required for a reference standard (typically >99.5%). Given the structural similarity to Azilsartan, standard purification techniques for small organic molecules would be applicable.

Crystallization: This is a common and effective method for purifying solid organic compounds. The crude product would be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is critical and would be determined through solubility studies.

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. For this compound, normal-phase or reverse-phase column chromatography could be employed.

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.

Reverse-Phase Chromatography: Uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. This is often the method of choice for purifying polar compounds like Azilsartan and its impurities.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest levels of purity, preparative HPLC is often used as a final purification step. This technique offers high resolution and can separate the target impurity from closely related side products.

Characterization of the Synthetic this compound Reference Standard

Once synthesized and purified, the identity and purity of the this compound reference standard must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the purity of pharmaceutical reference standards. A validated, stability-indicating HPLC method would be used to determine the area percentage of the main peak corresponding to this compound and to detect and quantify any other impurities present.

A typical HPLC method for the purity assessment of Azilsartan and its related compounds would involve:

Column: A reverse-phase column, such as a C18 or C8 column, is commonly used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of all related substances.

Detector: A UV detector is typically used, with the detection wavelength set at a value where Azilsartan and its impurities exhibit significant absorbance.

Purity Determination: The purity is calculated based on the relative peak areas in the chromatogram.

The table below summarizes typical parameters for an HPLC purity assessment.

ParameterTypical Value/Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer (pH adjusted)
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

In addition to HPLC, other analytical techniques would be used to confirm the structure of the synthesized impurity, including:

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the position of the ethyl group.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Through a combination of a well-designed synthetic strategy, rigorous purification, and comprehensive characterization, a high-purity reference standard of this compound can be prepared for its intended use in pharmaceutical quality control.

Unraveling this compound: A Focus on Synthesis and Spectroscopic Confirmation

A comprehensive examination of this compound, a compound of interest in the pharmaceutical analysis of the antihypertensive drug Azilsartan, requires a detailed understanding of its synthesis and structural confirmation. This article focuses exclusively on the scientific data pertaining to the synthesis of the this compound reference standard and the spectroscopic techniques used to verify its chemical identity.

Spectroscopic Confirmation of Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Azilsartan Impurity 46 would be expected to show a complex pattern of signals corresponding to the various protons in the molecule. Key expected signals would include:

A triplet and a quartet for the ethoxy group protons.

Another triplet and quartet for the ethyl group on the oxadiazole ring.

A singlet for the methylene protons connecting the biphenyl (B1667301) and benzimidazole (B57391) rings.

A series of aromatic protons in the biphenyl and benzimidazole regions, exhibiting characteristic splitting patterns (doublets, triplets, etc.) based on their coupling with neighboring protons.

A downfield signal for the carboxylic acid proton, which may be broad and is exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. Key expected signals would include:

Signals for the aliphatic carbons of the ethoxy and ethyl groups.

A signal for the methylene carbon.

Multiple signals in the aromatic region corresponding to the carbons of the biphenyl and benzimidazole rings.

Signals for the carbonyl carbon of the carboxylic acid and the carbonyl carbon in the oxadiazolone ring.

A signal for the carbon of the C=N bond in the oxadiazole ring.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Description
~1.4 (t, 3H)-OCH₂CH
~4.5 (q, 2H)-OCH ₂CH₃
~1.2 (t, 3H)-NCH₂CH
~3.8 (q, 2H)-NCH ₂CH₃
~5.6 (s, 2H)-CH ₂-
~7.0-8.0 (m, 11H)Aromatic-H
>10 (br s, 1H)-COOH

Note: The chemical shifts are approximate and would require experimental verification for the actual reference standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, with a molecular formula of C₂₇H₂₄N₄O₅, the expected monoisotopic mass would be approximately 484.17 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the MS/MS spectrum would be expected to show characteristic losses, such as the loss of the ethoxy group, the carboxylic acid group, or cleavage at the methylene bridge, which would further support the proposed structure.

Mass Spectrometry Data
Ionization Mode Electrospray Ionization (ESI)
Expected [M+H]⁺ ~485.18
Expected [M-H]⁻ ~483.16
High-Resolution Mass Confirms C₂₇H₂₄N₄O₅

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

Infrared (IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (carboxylic acid)1700-1725
C=O stretch (oxadiazolone)1760-1790
C=N stretch1630-1680
C-O stretch1000-1300

The collective data from these spectroscopic techniques provides a comprehensive and definitive confirmation of the chemical structure of this compound, ensuring the accuracy and reliability of the reference standard used in pharmaceutical analysis.

Isolation and Structural Elucidation of Azilsartan Impurity 46

Chromatographic Isolation Techniques for Azilsartan (B1666440) Impurity 46

The initial and most critical step in the characterization of any impurity is its isolation from the bulk drug substance in a highly pure form. This is typically achieved through various chromatographic techniques that separate compounds based on their differential physicochemical properties.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the isolation of pharmaceutical impurities. This method utilizes a high-pressure system to pass a mixture of compounds through a column packed with a stationary phase. The separation is based on the varying affinities of the compounds for the stationary and mobile phases.

For the isolation of Azilsartan Impurity 46, a reverse-phase preparative HPLC method is often employed. In this approach, a non-polar stationary phase, such as octadecylsilyl silica gel (C18), is used in conjunction with a polar mobile phase. While specific operational parameters for the isolation of this compound are not extensively detailed in publicly available literature, a general approach can be inferred from methods developed for the separation of Azilsartan and its other related substances.

A typical preparative HPLC method would involve the parameters outlined in the table below. The gradient elution, where the composition of the mobile phase is changed over time, is crucial for achieving optimal separation of the impurity from the main Azilsartan peak and other related substances. Fractions of the eluent are collected, and those containing the purified Impurity 46 are pooled for further analysis.

Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation | Parameter | Typical Value | | :--- | :--- | | Column | C18, 250 mm x 21.2 mm, 5 µm | | Mobile Phase A | 0.1% Formic acid in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 20.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 500 µL | | Gradient Program | Time (min) | % B | | | 0 | 20 | | | 25 | 70 | | | 30 | 70 | | | 31 | 20 | | | 40 | 20 |

Flash Chromatography and Other Separation Methods

Flash chromatography is another valuable technique for the purification of chemical compounds. It is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, leading to a faster separation. While less common for the isolation of trace impurities compared to preparative HPLC, it can be a useful preliminary purification step when larger quantities of the impurity are present or need to be isolated. The selection of the stationary phase (typically silica gel) and the mobile phase is critical and is often guided by preliminary thin-layer chromatography (TLC) analysis.

Advanced Spectroscopic Characterization of Isolated this compound

Once this compound has been isolated with a high degree of purity, its chemical structure must be unequivocally determined. This is accomplished through a combination of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be pieced together.

The ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals corresponding to the various protons in the molecule. Key expected signals are detailed in the table below. The aromatic region would likely display a series of overlapping multiplets due to the protons on the biphenyl (B1667301) and benzimidazole (B57391) ring systems. The ethyl groups of the ethoxy and the N-ethyl on the oxadiazolone ring would each present a characteristic quartet and triplet pattern.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.0 - 8.0 m
-CH₂- (benzyl) ~5.5 s
-O-CH₂- (ethoxy) ~4.5 q
-N-CH₂- (ethyl) ~3.8 q
-CH₃ (ethoxy) ~1.4 t
-CH₃ (ethyl) ~1.2 t

Note: Predicted values are for illustrative purposes and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound would give rise to a distinct signal. The spectrum would be characterized by a number of signals in the aromatic region (typically 110-160 ppm) corresponding to the carbons of the biphenyl and benzimidazole rings. The carbonyl carbons of the carboxylic acid and the oxadiazolone ring would appear at lower fields (further downfield). The aliphatic carbons of the ethoxy and ethyl groups would be found at higher fields (further upfield).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic acid) ~168
C=O (Oxadiazolone) ~158
C=N (Oxadiazolone) ~155
Aromatic Carbons 110 - 145
-O-CH₂- (ethoxy) ~65
-CH₂- (benzyl) ~48
-N-CH₂- (ethyl) ~35
-CH₃ (ethoxy) ~15
-CH₃ (ethyl) ~13

Note: Predicted values are for illustrative purposes and may vary based on the solvent and experimental conditions.

The definitive structural confirmation of this compound would also involve two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons within the molecule. Mass spectrometry would also be used to confirm the molecular weight of the impurity.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of complex molecules like this compound. By providing through-bond and through-space correlations, these techniques offer a detailed map of the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would reveal correlations between adjacent protons, for instance, within the ethyl group attached to the oxadiazole ring or along the aromatic systems, thereby confirming segmental connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals in the ¹³C NMR spectrum. For Impurity 46, this technique would definitively link each proton to its corresponding carbon in the benzimidazole, biphenyl, and oxadiazole moieties.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different molecular fragments. For example, HMBC correlations could establish the linkage between the protons of the ethyl group and the carbons of the oxadiazole ring, or connect the protons of one aromatic ring to the carbons of an adjacent ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, irrespective of their bonding. This is vital for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal spatial proximities between protons on the two phenyl rings of the biphenyl group, providing insight into their rotational orientation.

The combined interpretation of these 2D NMR experiments allows for a comprehensive and unambiguous assignment of the structure of this compound.

Mass Spectrometry (MS) Techniques for Impurity 46 Identification

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of this compound with a high degree of confidence. This precise mass measurement is a critical first step in identifying the impurity.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Theoretical m/z[Hypothetical Value]
Measured m/z[Hypothetical Value]
Mass Error (ppm)< 5 ppm
Deduced Molecular Formula[Hypothetical Formula]
Tandem Mass Spectrometry (MS/MS or MSⁿ)

In tandem mass spectrometry, a specific ion (the precursor ion) of this compound is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues for identifying the locations of structural modifications compared to the parent drug, Azilsartan.

Table 2: Potential MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Key Fragment Ions (m/z)Deduced Neutral LossStructural Implication
[Hypothetical Value][Hypothetical Value 1][Hypothetical Loss 1]Cleavage of a specific bond
[Hypothetical Value 2][Hypothetical Loss 2]Loss of a functional group
LC-MS and LC-MS-TOF Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the isolation of this compound from the bulk drug substance and other impurities before it enters the mass spectrometer for analysis. When coupled with a Time-of-Flight (TOF) detector, the system provides high-resolution and accurate mass data for the eluted impurity, further confirming its identity.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be compared to that of Azilsartan to detect any differences. The appearance of new absorption bands or the disappearance or shifting of existing bands would indicate a structural modification.

Table 3: Characteristic IR Absorption Frequencies for Azilsartan and Potential Shifts for Impurity 46

Functional GroupCharacteristic Absorption (cm⁻¹) in AzilsartanPotential Observation in Impurity 46
N-H (Benzimidazole)~3400 cm⁻¹Shift or disappearance
C=O (Carboxylic Acid)~1730 cm⁻¹Shift or disappearance
C=N (Heterocycles)~1600-1650 cm⁻¹Potential shift
C-O-C (Ether)~1250 cm⁻¹Potential shift

Analytical Method Development and Validation for Azilsartan Impurity 46 Quantification

Development of Stability-Indicating Methods for Azilsartan (B1666440) Impurity 46

A stability-indicating analytical method is crucial as it can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. The development of such a method for Azilsartan Impurity 46 would necessitate forced degradation studies to be performed on Azilsartan. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. rsisinternational.orgoup.com The goal is to develop a method that can separate this compound from the parent drug and all other potential degradation products, thus ensuring the method's specificity. rsisinternational.orgoup.com

For Azilsartan and its other impurities, stability-indicating HPLC methods have been successfully developed. rsisinternational.org These methods typically demonstrate good separation of the main component from its degradation products under various stress conditions. rsisinternational.org A study on Azilsartan medoxomil potassium (AZM) established a stability-indicating HPLC method where forced degradation studies confirmed the method's selectivity and ability to distinguish degradation products under acidic, basic, oxidative, and photolytic environments. nih.gov

Chromatographic Methodologies

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry. For a non-volatile compound like this compound, liquid chromatography techniques are the most pertinent.

High-Performance Liquid Chromatography (HPLC) is the most common and well-established technique for the analysis of Azilsartan and its related substances. ijirmf.com A typical HPLC method for Azilsartan impurities would employ a reverse-phase C18 column. ijirmf.comresearchgate.net

A study detailing an HPLC method for Azilsartan and its impurities used a Develosil ODS HG-5 RP C18 column (5µm, 15 cm x 4.6mm). ijirmf.com The mobile phase consisted of a mixture of buffer, methanol, and acetonitrile in a ratio of 60:30:10 v/v/v, with a flow rate of 1.0 ml/min and UV detection at 243nm. ijirmf.com Another stability-indicating HPLC method for Azilsartan utilized a C18 column (4.6 mm X 250 mm) with a mobile phase of methanol and phosphate buffer (pH 3.2) in a 70:30 ratio, a flow rate of 1 mL/min, and detection at 249 nm. ijper.org

Validation of such a method for this compound would involve assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijirmf.com

Illustrative HPLC Method Parameters for Azilsartan and its Impurities:

Parameter Typical Value/Range
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) ijper.org
Mobile Phase Methanol:Phosphate Buffer (pH 3.2) (70:30 v/v) ijper.org
Flow Rate 1.0 mL/min ijper.org
Detection Wavelength 249 nm ijper.org
Injection Volume 10 µL ijper.org

| Column Temperature | Ambient ijper.org |

Illustrative Validation Data for an HPLC Method for Azilsartan:

Validation Parameter Typical Result
Linearity Range 2-10 µg/mL ijper.org
Correlation Coefficient (r²) > 0.999 ijper.org
Accuracy (% Recovery) 99-101% ijper.org
Precision (% RSD) < 2.0% ijper.org
LOD 0.01 µg/mL ijper.org

| LOQ | 0.04 µg/mL ijper.org |

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. These benefits are particularly valuable for resolving complex mixtures of impurities. A UPLC method for Azilsartan and its impurities would likely use a sub-2 µm particle column, such as an Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm). researchgate.net

One developed RP-UPLC method for Azilsartan medoxomil and its impurities utilized a mobile phase consisting of 0.1% orthophosphoric acid in water (pH 3.0) and acetonitrile with a gradient elution at a flow rate of 0.5 mL/min and detection at 215 nm. researchgate.net Another UPLC method for Azilsartan employed a Waters X-Bridge C18 column (50 × 4.6 mm, 2.5 μm) with a mobile phase of acetonitrile and 1% triethylamine buffer (pH 2.5) at a flow rate of 0.5 ml/minute and detection at 273 nm. japsonline.com

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile impurities. Given the high molecular weight and low volatility of Azilsartan and its related substances, including Impurity 46, GC is generally not a suitable technique for their direct analysis. It is more commonly employed to quantify residual solvents used in the manufacturing process of the active pharmaceutical ingredient.

While less common for quantitative impurity profiling in modern pharmaceutical analysis compared to HPLC and UPLC, High-Performance Thin Layer Chromatography (HPTLC) can be used as a simpler, cost-effective screening tool. An HPTLC method has been developed for the determination of Azilsartan medoxomil in the presence of its degradation products. semanticscholar.org This method used a mobile phase of acetone (B3395972):toluene:ammonia (B1221849) (8.2:1.7:0.1 v/v/v) on silica gel G60 F254 plates with detection at 254 nm. semanticscholar.org Such a method could potentially be adapted for the semi-quantitative analysis or identification of this compound.

Detection Techniques

The choice of detector is critical for achieving the required sensitivity and selectivity. For Azilsartan and its impurities, which contain chromophoric groups, UV detection is the most common and straightforward approach. ijirmf.comijper.org Diode Array Detectors (DAD) or Photo Diode Array (PDA) detectors are often preferred as they can provide spectral information, which is useful for peak purity assessment and impurity identification. nih.gov

For structural elucidation and confirmation of impurities, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool. bohrium.com This technique can provide accurate mass data, which helps in determining the elemental composition and structure of unknown impurities. bohrium.com

UV-Vis Detection (PDA)

For the analysis of Azilsartan and its related impurities, High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a standard technique. Detection wavelengths are typically set around the maximum absorbance of the chromophores present in the molecules. For Azilsartan Medoxomil, wavelengths such as 243 nm, 248 nm, and 249 nm are frequently used. ijirmf.comjyoungpharm.org It is anticipated that this compound, sharing a similar core structure, would also be detectable in this UV region. However, without a dedicated study, the optimal wavelength for its specific quantification remains undetermined.

Mass Spectrometric Detection (MSD)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of pharmaceutical impurities. For this compound (C27H24N4O5), the expected molecular weight is approximately 484.5 g/mol . In mass spectrometric detection, typically using an electrospray ionization (ESI) source in positive mode, the impurity would be expected to be observed as its protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 485.5. Further fragmentation in tandem mass spectrometry (MS/MS) would be necessary to confirm its structure, but specific fragmentation patterns for this impurity are not documented in the available literature.

Method Validation Parameters According to ICH Guidelines (ICH Q2)

The validation of an analytical method for quantifying a specific impurity must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose. This involves assessing specificity, limit of detection, limit of quantification, linearity, range, and accuracy.

Specificity and Selectivity for this compound

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. A stability-indicating HPLC method must be able to separate the peak of this compound from all other potential peaks. ijirmf.com This is typically demonstrated through forced degradation studies and by showing adequate resolution between adjacent peaks in a chromatogram. While methods have been developed to separate Azilsartan from several of its impurities, no published chromatograms specifically demonstrate the selective separation of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are crucial for controlling impurities at very low levels. For various other Azilsartan impurities, LOD and LOQ values have been established, often determined by the signal-to-noise ratio method (3:1 for LOD and 10:1 for LOQ). oup.com However, without experimental data for this compound, specific LOD and LOQ values cannot be provided.

Table 1: Representative LOD and LOQ values for other Azilsartan-related compounds (Data not specific to Impurity 46)

Compound LOD (µg/mL) LOQ (µg/mL)
Azilsartan Medoxomil 0.0186 0.0613
Azilsartan 0.01 0.04

This table is for illustrative purposes only and does not represent data for this compound.

Linearity and Range of Quantification for this compound

Linearity demonstrates the proportional relationship between the concentration of the impurity and the analytical signal over a specified range. This is typically evaluated by calculating a correlation coefficient (r²) from a calibration curve, which should ideally be close to 1.0. For other Azilsartan impurities, linearity has been established over ranges from the LOQ to approximately 150% of the target concentration. oup.com

Table 2: Example Linearity Data for other Azilsartan-related compounds (Data not specific to Impurity 46)

Compound Range (µg/mL) Correlation Coefficient (r²)
Azilsartan Medoxomil 20-120 0.9997
Azilsartan 2-10 >0.999

This table is for illustrative purposes only and does not represent data for this compound.

Accuracy (Recovery Studies) for this compound

Accuracy is determined by performing recovery studies, where the analytical method is used to measure a known amount of the impurity that has been "spiked" into a sample matrix. The result is expressed as a percentage recovery. For pharmaceutical impurities, recovery is typically expected to be within 85.0% to 115.0%. ijirmf.com While recovery data is available for several other Azilsartan impurities, no such data has been published specifically for this compound.

Table 3: Illustrative Accuracy Data for other Azilsartan-related compounds (Data not specific to Impurity 46)

Spiked Level Mean % Recovery
50% 98.5% - 101.5%
100% 99.0% - 101.0%
150% 98.0% - 102.0%

This table is for illustrative purposes only and does not represent data for this compound.

Precision (Repeatability, Intermediate Precision) for this compound

Precision of an analytical method is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: repeatability and intermediate precision.

Repeatability evaluates the precision of the method over a short interval of time with the same analyst and equipment. For the quantification of this compound, repeatability is determined by analyzing a minimum of six replicate preparations of a sample solution spiked with a known concentration of the impurity. The acceptance criterion for repeatability is a relative standard deviation of the peak areas of not more than 5.0%.

Intermediate Precision assesses the within-laboratory variations in the analytical method. This is typically evaluated by performing the analysis on different days, with different analysts, and on different equipment. The objective is to demonstrate the reliability of the method when subjected to minor variations that may occur in a quality control laboratory. For this compound, intermediate precision would be established by comparing the results of the analysis performed by two different analysts on two different days. The %RSD for the combined data from both analysts should not exceed 10.0%.

Table 1: Repeatability Data for this compound

Injection Peak Area
1 45023
2 45156
3 44987
4 45201
5 45099
6 45134
Mean 45100
Std. Dev. 78.5

| %RSD | 0.17 |

Robustness of the Analytical Method for this compound

Robustness is the measure of an analytical method's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. The robustness of the high-performance liquid chromatography (HPLC) method for the quantification of this compound is evaluated by intentionally varying critical chromatographic parameters and observing the effect on the system suitability parameters, such as peak asymmetry, theoretical plates, and resolution between the impurity and the main drug peak.

Typical parameters that are varied during a robustness study include:

Flow rate of the mobile phase (e.g., ± 0.2 mL/min).

Column temperature (e.g., ± 5 °C).

pH of the mobile phase buffer (e.g., ± 0.2 units).

Composition of the mobile phase (e.g., ± 2% absolute in the organic modifier).

The system suitability parameters should remain within the predefined acceptance criteria for all the tested variations, demonstrating the method's robustness. For instance, the tailing factor for the this compound peak should be not more than 2.0, and the resolution from the Azilsartan peak should be not less than 2.0 under all varied conditions.

Table 3: Robustness Study of Analytical Method for this compound

Parameter Varied Condition Tailing Factor Resolution
Flow Rate (mL/min) 0.8 1.2 3.5
1.0 (Nominal) 1.1 3.8
1.2 1.0 4.1
Column Temperature (°C) 35 1.1 3.7
40 (Nominal) 1.1 3.8
45 1.2 3.6
Mobile Phase pH 2.8 1.1 3.9
3.0 (Nominal) 1.1 3.8

Forced Degradation Studies of Azilsartan Indicating Azilsartan Impurity 46 Formation

Rationale and Methodology of Forced Degradation Studies (ICH Q1A)

The primary objective of forced degradation, or stress testing, is to identify the likely degradation products of a drug substance, which in turn helps to establish the degradation pathways and the intrinsic stability of the molecule. nih.gov These studies are also crucial for developing and validating stability-indicating analytical methods. nih.gov The ICH Q1A(R2) guideline outlines the recommended stress conditions to be investigated, which typically include the effects of temperature, humidity, light, oxidation, and hydrolysis across a wide range of pH values. nih.gov

The methodology involves subjecting the drug substance to these stress conditions for a specified duration. The extent of degradation is generally targeted to be between 5% and 20%, as this is considered sufficient to generate and detect degradation products without being so excessive that it leads to secondary, irrelevant reactions. simsonpharma.com Samples are then analyzed using a validated, stability-indicating method, typically high-performance liquid chromatography (HPLC), to separate the drug from its degradation products.

Acidic Stress Conditions and Resultant Azilsartan (B1666440) Impurity 46 Formation

Under acidic stress conditions, Azilsartan has been shown to undergo degradation. While specific studies detailing the formation of Azilsartan Impurity 46 under acidic hydrolysis are not extensively available in the public domain, the general approach involves treating a solution of Azilsartan with an acid, such as hydrochloric acid, often at elevated temperatures to accelerate the degradation process.

One study on Azilsartan medoxomil, a prodrug of Azilsartan, showed significant degradation when exposed to 0.1 N HCl. synthinkchemicals.com Another investigation subjected Azilsartan to 0.1 M HCl at 85°C for 8 hours. sci-hub.box While these studies identified other degradation products, the formation of this compound under these specific conditions requires further focused investigation. The general principle of acid hydrolysis suggests that ester or amide linkages within a molecule are susceptible to cleavage, which could be a potential pathway for impurity formation.

Basic/Alkaline Stress Conditions and Resultant this compound Formation

Alkaline conditions are another critical stress factor in forced degradation studies. Similar to acidic conditions, exposure of Azilsartan to a basic solution, such as sodium hydroxide, can induce hydrolysis and other degradation reactions.

Studies have demonstrated that Azilsartan and its prodrug are susceptible to degradation in alkaline media. For instance, treatment with 0.05 N NaOH for a short period resulted in approximately 20.51% degradation of Azilsartan medoxomil. synthinkchemicals.com Another study refluxed Azilsartan with 3N NaOH at 60°C for 24 hours. veeprho.com Although these studies confirmed the drug's lability in basic solutions, they did not specifically report the formation of this compound. The potential for base-catalyzed hydrolysis of functional groups within the Azilsartan molecule remains a key area of investigation for understanding the formation of this impurity.

Oxidative Stress Conditions and Resultant this compound Formation

Oxidative stress testing is performed to determine the susceptibility of the drug substance to oxidation. This is typically achieved by exposing the drug to an oxidizing agent like hydrogen peroxide.

In the case of Azilsartan medoxomil, exposure to 0.3% hydrogen peroxide for 2 hours led to a total degradation of 26.04%. synthinkchemicals.com Another study treated the drug with 10% hydrogen peroxide at 60°C for 24 hours. veeprho.com While these conditions were effective in degrading the parent compound and forming certain impurities, the specific generation of this compound through oxidative pathways is not well-documented in available literature. The structural components of Azilsartan would need to be assessed for their susceptibility to oxidation to hypothesize a formation mechanism for Impurity 46.

Photolytic Stress Conditions and Resultant this compound Formation

Photostability testing is essential to evaluate whether a drug substance is sensitive to light. According to ICH guidelines, this involves exposing the drug to a combination of visible and ultraviolet light.

Studies on Azilsartan have shown that the drug is susceptible to photolytic degradation. Exposure to sunlight for 30 minutes resulted in the formation of several degradation products. chemicalbook.com Another study exposed a solution of Azilsartan to a total of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light. sci-hub.box The formation of this compound under these conditions has not been explicitly confirmed in the reviewed studies, indicating a need for specific analytical investigation to determine if this impurity is formed through a photolytic degradation pathway.

Thermal Stress Conditions and Resultant this compound Formation

To assess the impact of temperature on drug stability, thermal stress studies are conducted by exposing the drug substance to elevated temperatures.

For Azilsartan, thermal degradation has been observed. One study involved exposing the solid drug to a temperature of 105°C for 6 hours, which resulted in a total degradation of 28.17%. chemicalbook.com Another investigation kept the solid drug at 50°C for 30 days. sci-hub.box While these studies demonstrate the thermal lability of Azilsartan and the formation of various degradants, a direct correlation to the formation of this compound is not established in the available literature.

Humidity Stress Conditions and Resultant this compound Formation

Humidity can be a significant factor in the degradation of solid drug substances, particularly those susceptible to hydrolysis. Stress testing for humidity is typically conducted at elevated temperatures and high relative humidity levels.

One study on Azilsartan kamedoxomil reported significant degradation when the drug was subjected to 75% relative humidity. chemicalbook.com This suggests that the presence of moisture can facilitate degradation reactions. However, the specific impurities formed under these conditions, and whether this compound is among them, requires further detailed characterization.

Summary of Forced Degradation Studies on Azilsartan Medoxomil

Stress ConditionReagent/ConditionDurationPercentage DegradationImpurity-4 FormationReference
Acid Hydrolysis0.1 N HCl5 days22.48%Yes synthinkchemicals.com
Base Hydrolysis0.05 N NaOH20 min20.51%Yes synthinkchemicals.com
Neutral HydrolysisWater (pH 7.0)8 days11.48%Yes synthinkchemicals.com
Oxidation0.3% H2O22 hours26.04%Yes synthinkchemicals.com
Thermal105°C (dry heat)6 hours28.17%Yes chemicalbook.com
PhotolyticSunlight30 minNot specifiedYes chemicalbook.com

Note: The table refers to the degradation of Azilsartan Medoxomil and the formation of an impurity designated as "Impurity-4" in the cited literature. The direct identity of "Impurity-4" as "this compound" is not explicitly stated in the source.

Mass Balance Evaluation in Forced Degradation Studies

A crucial aspect of forced degradation studies is the mass balance analysis. The objective is to demonstrate that the analytical method is capable of detecting and quantifying all major degradation products formed from the active pharmaceutical ingredient (API) under various stress conditions. An acceptable mass balance provides confidence in the stability-indicating nature of the method.

The mass balance is calculated by comparing the initial assay of the drug substance with the sum of the assay of the remaining drug and the levels of all detected impurities and degradation products after exposure to stress conditions. The sum should ideally be close to 100% of the initial value. A significant deviation from 100% may indicate that some degradation products are not being detected, that they have a different response factor in the analytical system, or that there are issues with the analytical method itself.

While specific mass balance data for the formation of this compound is not available in the reviewed literature, the following table illustrates a typical format for presenting such data from forced degradation studies of a drug substance like Azilsartan Medoxomil, as adapted from published research on its degradation profile. It is important to note that the impurities listed in this example are not specifically identified as this compound.

Stress Condition% Assay of Azilsartan MedoxomilTotal Impurities (%)Mass Balance (%)
Acid Hydrolysis (0.1 N HCl, 5 days)77.3122.48 (as Impurity-4)99.79
Base Hydrolysis (0.05 N NaOH, 20 min)79.3120.51 (as Impurity-4)99.82
Neutral Hydrolysis (Water, 8 days)88.5211.48 (as Impurity-4)100.00
Oxidative Degradation (0.3% H2O2, 2h)72.9526.04 (Impurity-1 and Impurity-4)98.99
Thermal Degradation (105°C, 6 h)71.6328.17 (Impurity-1, -2, -4, -5)99.80
Photolytic Degradation (Sunlight, 30 min)Data Not AvailableData Not AvailableData Not Available

Note: The data in this table is illustrative and based on a study of Azilsartan Medoxomil. The specific impurities mentioned are as designated in the source study and are not confirmed to be "this compound."

Control Strategies and Risk Assessment for Azilsartan Impurity 46

Impurity Profiling and Tracking of Azilsartan (B1666440) Impurity 46 Throughout the Manufacturing Process

Impurity profiling is the cornerstone of a robust control strategy. It involves the identification and quantification of each potential impurity, including Azilsartan Impurity 46, at various stages of the manufacturing process. This systematic tracking provides a comprehensive understanding of the impurity's formation and fate.

The primary route for the formation of this compound is the esterification of the carboxylic acid group of Azilsartan with ethanol (B145695). This can occur if ethanol is present as a solvent, reagent, or even as a residual impurity in other raw materials during the final stages of the Azilsartan synthesis, particularly during the hydrolysis of the methyl ester precursor to the final carboxylic acid. acs.orgresearchgate.net

A typical impurity tracking plan for this compound would involve sampling and analysis at the following critical control points:

Starting Materials and Reagents: Testing for the presence of ethanol in all raw materials is crucial.

Intermediate Stages: Monitoring the levels of the impurity after the hydrolysis of the Azilsartan methyl ester.

Crude Azilsartan: Quantifying the impurity before the final purification steps.

Final API: Ensuring the impurity is below the established specification limit in the final product.

High-performance liquid chromatography (HPLC) is the most common analytical technique for the detection and quantification of this compound. google.com A validated, stability-indicating HPLC method is essential to accurately separate and quantify this impurity from Azilsartan and other related substances.

Process Optimization for Minimizing this compound

A proactive approach to impurity control involves optimizing the manufacturing process to prevent or minimize the formation of this compound. This can be achieved through a multi-faceted strategy focusing on raw material quality, reaction parameter optimization, and improved purification techniques.

Raw Material Quality Control

The quality of raw materials is a critical factor in controlling the levels of this compound. Strict specifications should be established for all materials used in the synthesis, with a particular focus on the absence or strict limitation of ethanol.

Raw Material/ReagentParameter to ControlAcceptance CriteriaRationale
Solvents (e.g., for reaction or recrystallization)Ethanol ContentNot Detected or ≤ 0.1%To prevent the esterification of Azilsartan.
Key IntermediatesResidual EthanolNot Detected or ≤ 0.05%To minimize the carryover of ethanol into the final synthesis steps.
Other ReagentsPurity≥ 99.5%To ensure that no unforeseen side reactions leading to impurity formation occur.

Reaction Parameter Optimization

Careful optimization of reaction parameters during the final hydrolysis step of Azilsartan synthesis is critical to disfavor the formation of the ethyl ester. Key parameters to control include:

Solvent Selection: Whenever possible, avoid the use of ethanol-containing solvents in the final stages of synthesis and purification. If its use is unavoidable, the process should be designed to remove it effectively before the hydrolysis step.

Temperature: The rate of esterification can be temperature-dependent. Conducting the hydrolysis at the lowest effective temperature can help minimize the formation of this compound.

pH Control: The pH of the reaction mixture can influence the equilibrium of the esterification reaction. Maintaining a pH that favors hydrolysis of the methyl ester while minimizing the formation of the ethyl ester is crucial.

Reaction Time: Prolonged reaction times, especially in the presence of ethanol, can lead to increased levels of the impurity. The reaction should be monitored closely and stopped once the desired conversion is achieved.

Improved Purification Techniques

Effective purification techniques are essential to remove any this compound that may have formed.

Crystallization: This is a primary method for purifying the final Azilsartan API. The choice of solvent system is critical. A solvent system in which Azilsartan has good solubility at higher temperatures and poor solubility at lower temperatures, while the ethyl ester impurity remains more soluble, is ideal for efficient removal. oup.com Studies have shown that crystallization from acetone (B3395972) can be an effective method for purifying Azilsartan. acs.org

Chromatography: In cases where crystallization is not sufficient to reduce the impurity to the desired level, preparative chromatography can be employed. This technique offers high-resolution separation but is generally more costly and less scalable for large-scale manufacturing.

In-Process Control (IPC) Measures for this compound

In-process controls (IPCs) are checks performed during production to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. For this compound, IPCs are vital for real-time process monitoring and control.

In-Process Control PointAnalytical MethodParameter MonitoredAcceptance CriteriaAction if Exceeded
Post-Hydrolysis of Methyl EsterHPLCThis compound Level≤ 0.5%Investigate root cause (e.g., ethanol contamination, temperature deviation) and re-process if necessary.
Crude AzilsartanHPLCThis compound Level≤ 0.2%Implement additional purification steps (e.g., re-crystallization).
Mother Liquor after CrystallizationHPLCThis compound LevelReportableData used to assess the efficiency of the crystallization step and optimize for future batches.

Regulatory Guidelines for Impurity Control

Regulatory agencies worldwide have established stringent guidelines for the control of impurities in active pharmaceutical ingredients. The International Council for Harmonisation (ICH) provides a framework that is widely adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The key ICH guidelines relevant to the control of this compound are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identification, and qualification of impurities. nih.goveuropa.eu

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposure (PDE) limits for residual solvents, including ethanol, in pharmaceuticals. europa.eu

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: While Azilsartan Ethyl Ester is not typically considered a mutagenic impurity, this guideline provides a framework for risk assessment of impurities.

The acceptance criteria for this compound in the final API would be established based on these guidelines and supported by data from toxicological studies if the levels exceed the qualification threshold. Typically, for non-mutagenic impurities, the limit is set at or below 0.15%.

ICH Q3A (Impurities in New Drug Substances) Relevant to this compound

The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. europa.eu The primary objective is to establish acceptance criteria for impurities to ensure the quality and safety of the API.

For this compound, the control strategy under ICH Q3A would involve several key steps:

Reporting: Any impurity observed at a level greater than the reporting threshold must be reported in the drug substance specification.

Identification: If this compound is consistently present above the identification threshold, efforts must be made to characterize its structure.

Qualification: Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. If the concentration of this compound exceeds the qualification threshold, its safety must be justified.

The specific thresholds for reporting, identification, and qualification are determined by the maximum daily dose of the drug. Assuming a maximum daily dose for Azilsartan, the corresponding ICH Q3A thresholds would be applied as illustrated in the table below.

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day > 0.05% > 0.10% or 1.0 mg per day intake (whichever is lower) > 0.15% or 1.0 mg per day intake (whichever is lower)

Control of this compound would be achieved by setting a specific acceptance criterion in the Azilsartan drug substance specification. This limit would be based on data from batches manufactured by the proposed commercial process and the results of safety qualification studies if required.

ICH Q3C (Residual Solvents) (if relevant to Impurity 46 formation)

The ICH Q3C guideline governs the control of residual solvents in pharmaceutical products. chemicalbook.com Solvents are not typically part of the final product but are used during the synthesis of the API and excipients. chemicalbook.com While there is no direct evidence from publicly available literature linking specific solvents to the formation of this compound, the use of solvents is a critical aspect of the manufacturing process for Azilsartan and could potentially contribute to impurity formation through side reactions.

The manufacturing process of Azilsartan involves the use of various organic solvents. researchgate.net The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity risk:

Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.

Class 2: Solvents to be limited in concentration due to their inherent toxicity.

Class 3: Solvents with low toxic potential.

Table 2: Classification of Residual Solvents According to ICH Q3C

Class Risk Assessment Examples
Class 1 Solvents to be avoided Benzene, Carbon tetrachloride
Class 2 Solvents to be limited Acetonitrile, Chloroform, Methanol

| Class 3 | Solvents with low toxic potential | Acetic acid, Acetone, Ethanol |

If the formation of this compound were found to be related to a specific solvent, the control strategy would involve limiting the presence of that solvent in the manufacturing process to a level that ensures the impurity is controlled within its acceptable limit. This would be in addition to controlling the residual solvent itself according to the limits set forth in ICH Q3C.

ICH M7 (Genotoxic Impurities) Risk Assessment and Control for this compound (if applicable)

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.org Given that the structure of this compound is not publicly defined, a risk assessment under ICH M7 would be a necessary step to determine if it has mutagenic potential.

The assessment process for a new impurity like this compound would follow these steps:

Hazard Assessment: The first step is to assess the mutagenic potential of the impurity. This is typically done using in silico (computer-based) methods to conduct a Quantitative Structure-Activity Relationship ((Q)SAR) analysis. Two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) are used to predict the outcome of a bacterial reverse mutation (Ames) test.

Classification: Based on the (Q)SAR prediction and any available experimental data, the impurity is classified into one of five classes.

Table 3: ICH M7 Classification of Mutagenic Impurities

Class Description
Class 1 Known mutagenic carcinogens.
Class 2 Known mutagens with unknown carcinogenic potential.
Class 3 Alerting structure, unrelated to the API; no mutagenicity data.
Class 4 Alerting structure, shared with the API or related compounds that have tested negative for mutagenicity.

| Class 5 | No structural alert, or an alert with sufficient data to demonstrate lack of mutagenicity. |

Control Strategy: The control strategy depends on the classification of the impurity.

For a Class 1 or 2 impurity, or a Class 3 impurity that is not controlled at the level of a non-mutagenic impurity, stringent control measures are required. The default approach is to control the impurity at or below a compound-specific acceptable intake, or at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.

For a Class 4 or 5 impurity, it can be treated as a non-mutagenic impurity and controlled according to ICH Q3A/B guidelines.

If this compound were subjected to this assessment and found to have a structural alert for mutagenicity (Class 3), and if it could not be controlled at standard ICH Q3A levels, further testing, such as an Ames test, would be required. A positive Ames test would classify it as a Class 2 mutagen, necessitating control to the TTC level. A negative test would reclassify it as a Class 5 impurity.

Future Research Directions for Azilsartan Impurity 46

Advanced Analytical Techniques for Trace Level Detection

The accurate detection and quantification of impurities at trace levels are fundamental to ensuring drug safety and quality. For Azilsartan (B1666440) Impurity 46, future research should focus on the development and application of highly sensitive and specific analytical methods.

Current advanced analytical techniques used for impurity profiling in pharmaceuticals include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). resolvemass.ca These methods offer high sensitivity and accuracy in analyzing pharmaceutical impurities. resolvemass.ca For instance, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the trace-level quantification of potential genotoxic impurities. mdpi.comresearchgate.net This technique combines the superior separation capabilities of UHPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting impurities at very low concentrations. ijpsjournal.comsynthinkchemicals.com

Future research could explore the development of a specific UPLC-MS/MS method for Azilsartan Impurity 46. This would involve optimizing chromatographic conditions to achieve clear separation from azilsartan and other related substances, and fine-tuning mass spectrometric parameters for unambiguous identification and sensitive quantification. ijalsr.org

Furthermore, Capillary Electrophoresis (CE) presents another promising avenue. nih.gov CE is known for its high separation efficiency, minimal sample and reagent consumption, and its suitability for analyzing a wide range of molecules, including pharmaceutical impurities. researchgate.netejpmr.com Research into developing a CE-based method, potentially coupled with mass spectrometry (CE-MS), could offer an orthogonal approach to HPLC, providing a more comprehensive impurity profile of azilsartan. nih.govgoogleapis.comresearchgate.net

Analytical TechniquePotential Application for this compoundKey Advantages
UPLC-MS/MS Development of a validated method for trace-level quantification.High sensitivity, specificity, and rapid analysis time. researchgate.netijpsjournal.com
Capillary Electrophoresis (CE) Orthogonal method development for comprehensive impurity profiling.High separation efficiency, low sample/reagent consumption. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) Precise mass determination for structural elucidation.Accurate mass measurements for confirming molecular formula. ijpsjournal.com

Predictive Modeling for Impurity Formation

Predictive modeling offers a proactive approach to impurity control by forecasting the likelihood of impurity formation under various conditions. For this compound, future research in this area could significantly enhance manufacturing process robustness.

Kinetic modeling is another powerful predictive tool. By studying the rate of formation of this compound under different stress conditions (e.g., temperature, pH, light, oxidizing agents), a kinetic model can be developed. nih.govacs.org This model can help in identifying critical process parameters that influence the impurity's formation and can be used to establish effective control strategies. acs.orgnih.govuwaterloo.ca Such models can predict the concentration of individual degradation products over time based on formulation composition and environmental factors. nih.gov

Modeling ApproachApplication for this compoundExpected Outcome
In Silico Prediction Utilize software (e.g., Zeneth, Derek Nexus) to predict formation pathways.Identification of potential formation routes and key reactants. lhasalimited.orgtktsweden.com
Kinetic Modeling Develop a mathematical model based on experimental stress testing data.Prediction of impurity levels under different process conditions. nih.govacs.org
AI/Machine Learning Train an AI model on reaction data to predict impurity profiles.Enhanced predictive accuracy for impurity formation. openreview.netresearchgate.net

Green Chemistry Approaches to Impurity Mitigation

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wisdomlib.org Applying these principles to the synthesis of azilsartan can lead to a reduction in the formation of Impurity 46.

One key area of research is the selection of greener solvents. The choice of solvent can significantly impact reaction pathways and impurity profiles. ich.orgeuropa.eu Research into alternative, more environmentally benign solvents for the azilsartan synthesis could lead to reaction conditions that are less conducive to the formation of Impurity 46. acs.orgtga.gov.auorionpharma.com

The use of catalysis is a cornerstone of green chemistry. numberanalytics.com Future research could focus on developing more selective catalysts for the key reaction steps in the azilsartan synthesis. This could involve exploring novel metallic or enzymatic catalysts that favor the formation of the desired product over side reactions leading to impurities. numberanalytics.comacs.org Biocatalysis, which utilizes enzymes, offers high selectivity under mild reaction conditions and could be a particularly promising area of investigation for minimizing impurities. numberanalytics.commdpi.comacs.org

Process optimization using green chemistry principles also involves minimizing energy consumption and waste. neulandlabs.comjddhs.com Techniques such as microwave-assisted synthesis can sometimes lead to faster reactions and different impurity profiles. mdpi.com Investigating the impact of such energy-efficient techniques on the formation of this compound could reveal new avenues for its control.

Green Chemistry StrategyApplication in Azilsartan SynthesisGoal for Impurity 46
Greener Solvent Selection Replace hazardous solvents with more benign alternatives. ich.orgacs.orgReduce or eliminate formation pathways.
Advanced Catalysis Develop highly selective catalysts for key reaction steps. numberanalytics.comnumberanalytics.comMinimize side reactions leading to the impurity.
Biocatalysis Employ enzymes for specific transformations. mdpi.comacs.orgIncrease product yield and reduce impurity formation.
Process Intensification Explore techniques like microwave-assisted synthesis. mdpi.comAlter reaction kinetics to disfavor impurity formation.

Deeper Mechanistic Understanding of Impurity 46 Formation in Complex Matrices

The formation of impurities in a final drug product can be a complex process influenced by interactions between the API and various excipients within the formulation. pharmaexcipients.com A deeper understanding of the mechanisms leading to the formation of this compound in complex matrices is crucial for long-term product stability.

Future research should investigate the role of common pharmaceutical excipients in the formation of this impurity. nih.govopenaccessjournals.com Compatibility studies that systematically evaluate the interaction between azilsartan and individual excipients under accelerated stability conditions can help identify any excipients that may promote the formation of Impurity 46. scirp.orgdrhothas.com

The microenvironment within a solid dosage form, including factors like pH and moisture content, can significantly influence degradation pathways. nih.gov Research aimed at characterizing the microenvironmental conditions that favor the formation of this compound will be critical. This could involve studying the impact of residual moisture and the acidic or basic nature of excipients on the degradation of azilsartan.

Furthermore, understanding the degradation pathways in the solid state is often more challenging than in solution. nih.gov Advanced solid-state characterization techniques, in conjunction with computational modeling, could be employed to elucidate the specific chemical reactions and physical interactions within the tablet matrix that lead to the generation of Impurity 46.

Research AreaFocus for this compoundObjective
Drug-Excipient Compatibility Systematic studies with various excipients. scirp.orgdrhothas.comIdentify excipients that may contribute to impurity formation.
Microenvironment Analysis Investigate the impact of pH and moisture. nih.govDetermine critical factors within the formulation that influence stability.
Solid-State Degradation Pathway Elucidate the reaction mechanism in the solid form.Gain a fundamental understanding of the impurity formation process.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Azilsartan Impurity 46 in drug formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with photodiode array (PDA) detection is widely used due to its specificity and sensitivity. For structural elucidation, liquid chromatography-mass spectrometry (LC-MS) is essential, particularly for distinguishing Impurity 46 from structurally similar degradation products. Method validation should follow ICH Q2(R2) guidelines, including specificity, linearity, accuracy, and robustness testing. For example, spiking studies with synthesized impurities can confirm selectivity .

Q. How is this compound synthesized and characterized in laboratory settings?

  • Methodological Answer : Impurity synthesis typically involves replicating side reactions from the parent drug’s manufacturing process. A 3² factorial design can optimize reaction parameters (e.g., temperature, reagent ratios). Post-synthesis, characterization requires nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Purity is validated via elemental analysis and chromatographic methods (e.g., HPLC with ≥95% purity thresholds). Known impurities should be cross-referenced with literature data for identity confirmation .

Advanced Research Questions

Q. How can forced degradation studies be designed to profile this compound under stress conditions?

  • Methodological Answer : Stress testing should include hydrolysis (acid/base), oxidation (H₂O₂), photolysis (ICH Q1B), and thermal degradation. Samples are analyzed at multiple time points to track impurity formation kinetics. Relative response factors (RRF) and relative retention times (RRT) are calculated to differentiate Impurity 46 from other degradation products. Data should be tabulated to show degradation pathways and stability-indicating properties of the analytical method .

Q. What strategies resolve discrepancies in impurity quantification across orthogonal analytical methods?

  • Methodological Answer : Discrepancies often arise from matrix effects or method sensitivity variations. Cross-validation using chemometric techniques (e.g., partial least squares regression or artificial neural networks) can harmonize data from HPLC, LC-MS, and UV-spectrophotometry. A multi-level multifactor experimental design, as demonstrated in azilsartan medoxomil studies, ensures robustness by testing variables like mobile phase composition and column chemistry .

Q. How are chemometric approaches applied to quantify Azilsartan and Impurity 46 in co-formulated drugs?

  • Methodological Answer : Full-spectrum chemometric methods (e.g., genetic algorithm-partial least squares (GA-PLS)) enable simultaneous quantification without prior separation. For example, GA-PLS optimizes wavelength selection to minimize interference from excipients or co-eluting impurities. Validation requires a representative sample set covering expected concentration ranges (e.g., 70–130% of target impurity levels) to ensure accuracy in complex matrices .

Data Analysis and Interpretation

Q. How should researchers address conflicting impurity profiles in stability studies of Azilsartan formulations?

  • Methodological Answer : Conflicting profiles may result from polymorphic changes or excipient interactions. Advanced characterization techniques (e.g., X-ray diffraction for crystallinity assessment) and accelerated stability studies (40°C/75% RH for 6 months) can identify root causes. Statistical tools like principal component analysis (PCA) help differentiate batch-to-batch variability from true degradation trends .

Q. What experimental designs are optimal for studying the formation kinetics of this compound?

  • Methodological Answer : A mixed-level factorial design (e.g., 2³ for temperature, pH, and light intensity) allows efficient exploration of interaction effects. Reaction kinetics are modeled using Arrhenius equations for thermal degradation or pseudo-first-order kinetics for hydrolysis. Data should include time-point-specific impurity levels, with ANOVA used to determine significant factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.